6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is part of a class of compounds utilized as building blocks in synthetic organic chemistry for the development of heterocyclic compounds with potential biological importance. These compounds are synthesized through various methods, including one-pot multicomponent reactions, offering a versatile scaffold for further chemical modifications (H. Patel, 2017).
Synthesis Analysis
The synthesis of this compound and related derivatives often involves aqueous, catalyst-free, and three-component reactions, highlighting the methodology's mild conditions, high yields, and environmentally benign procedures. For example, a synthesis route involving aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one has been described, emphasizing the method's efficiency and green chemistry aspects (Chenxia Yu et al., 2014).
Molecular Structure Analysis
Spectroscopic and structural investigations, including FT-IR, NMR, Docking, and DFT methods, have been conducted to understand the compound's molecular structure. These studies offer a comparative experimental and theoretical insight into the synthetic analogs of the biologically relevant 4H-pyran motif, providing a solid basis for the compound's potential pharmaceutical applications (Ratnesh Kumar et al., 2020).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, forming new derivatives with potential antimicrobial activities. Its utility as a building block for synthesizing new heterocyclic compounds with different functional groups has been demonstrated, showcasing its versatility in organic synthesis (A. El-ziaty et al., 2018).
Physical Properties Analysis
Investigations into the physical properties of these compounds are typically conducted through experimental methods, where the compound's solubility, melting point, and crystalline structure are determined. These properties are crucial for understanding the compound's behavior in various solvents and conditions, although specific studies on this compound's physical properties were not identified in the search.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity with different chemicals, stability under various conditions, and its role in multicomponent reactions, are explored to understand its utility in synthetic chemistry. For instance, its synthesis in the presence of sodium ascorbate highlights the compound's reactivity and the conditions favoring high yields of desired products (H. Kiyani & M. Bamdad, 2018).
Scientific Research Applications
1. Corrosion Inhibition
Pyranopyrazole derivatives, including compounds structurally similar to 6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been researched for their corrosion inhibition properties. Studies have shown that these derivatives effectively inhibit mild steel corrosion in acidic solutions, with high inhibition efficiency. The adsorption of these inhibitors on mild steel surfaces follows Langmuir adsorption isotherm, and their effectiveness has been confirmed through various techniques such as gravimetric, electrochemical, and Density Functional Theory (DFT) studies (Yadav et al., 2016).
2. Green Synthesis Applications
This compound and its related derivatives are used in green synthesis applications. For instance, they are synthesized in eco-friendly multicomponent cyclocondensations, which offer advantages like time-saving, mild conditions, and minimization of waste. These synthesis methods are crucial for developing biologically important heterocyclic compounds (Kiyani & Bamdad, 2018).
3. Building Blocks in Synthetic Organic Chemistry
These compounds serve as essential building blocks in synthetic organic chemistry. They are used in the development of various heterocyclic compounds, which are significant in numerous biological applications. The synthesis often involves one-pot multicomponent reactions, demonstrating their versatility and utility in creating complex molecular structures (Patel, 2017).
4. Antimicrobial and Anticancer Applications
Some derivatives of this compound have been investigated for their antimicrobial and anticancer activities. These compounds, through various synthetic pathways, have shown potential in treating microbial infections and certain types of cancers. Their bioactivity is a significant area of research in medicinal chemistry (Sun et al., 2019).
5. Spectroscopic and Structural Investigations
Research has also focused on the spectroscopic and structural properties of these compounds. Experimental and theoretical studies, including quantum chemical computations and molecular docking, are conducted to understand their binding modes and interactions at a molecular level. This research is crucial for drug discovery and the development of pharmaceutical applications (Kumar et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-amino-4-propan-2-yl-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-7(2)10-8(6-15)13(16)19-14-11(10)12(17-18-14)9-4-3-5-20-9/h3-5,7,10H,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFGRZFOMWBYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=C(OC2=NNC(=C12)C3=CC=CS3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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